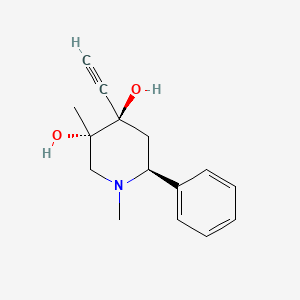
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: is a synthetic organic compound belonging to the piperidine family. This compound is characterized by the presence of two hydroxyl groups, a phenyl group, and an ethynyl group attached to a piperidine ring. The cis configuration indicates that the substituents on the piperidine ring are on the same side, which can influence the compound’s chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with an acetylene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and ethynyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The presence of hydroxyl, phenyl, and ethynyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
trans-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: The trans isomer of the compound, with substituents on opposite sides of the piperidine ring.
1,3-Dimethyl-4-ethynyl-6-phenylpiperidine: A similar compound lacking the hydroxyl groups.
1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinedione: A compound with carbonyl groups instead of hydroxyl groups.
Uniqueness
cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and ethynyl groups also contributes to its distinct properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
84687-60-5 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
(3S,4R,6S)-4-ethynyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H19NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h1,5-9,13,17-18H,10-11H2,2-3H3/t13-,14-,15-/m0/s1 |
InChI 键 |
CCFDMNFFOBENMZ-KKUMJFAQSA-N |
手性 SMILES |
C[C@@]1(CN([C@@H](C[C@]1(C#C)O)C2=CC=CC=C2)C)O |
规范 SMILES |
CC1(CN(C(CC1(C#C)O)C2=CC=CC=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


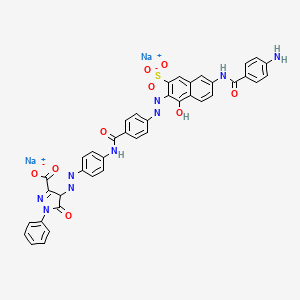
![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
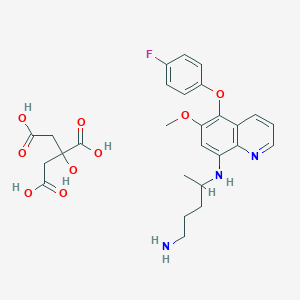
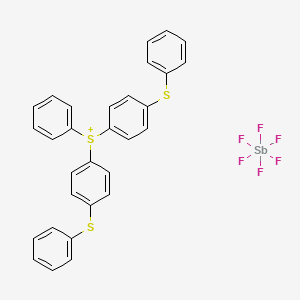
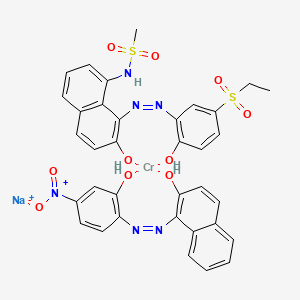

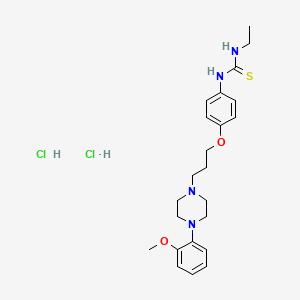
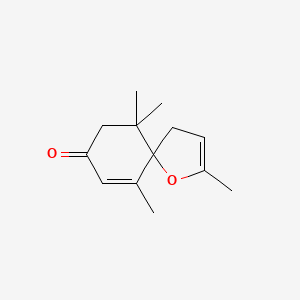
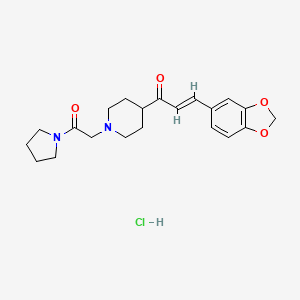
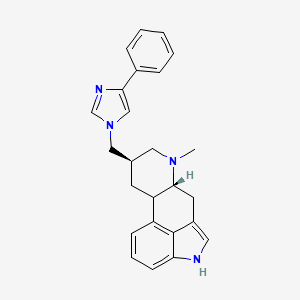

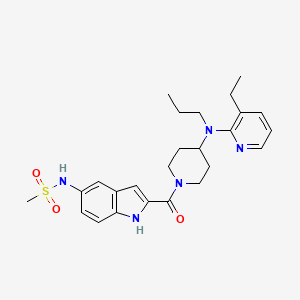

![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
